The synthesis of N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide can be achieved using regioselective pyridine metallation chemistry. This approach involves the selective introduction of a metal atom, typically lithium or magnesium, onto a specific position of a pyridine ring, which can then be further reacted to build the desired molecule.
N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential as an NK-1 antagonist. NK-1 antagonists are a class of drugs that block the action of substance P, a neurotransmitter involved in pain transmission and inflammation. These drugs have shown promise in treating various conditions, including:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0